DL-Thyroxine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in ethanol, benzene

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Thyroid Function

Levothyroxine plays a vital role in regulating many bodily functions, including metabolism, growth, and development. Researchers use levothyroxine to study how the thyroid gland works and how thyroid hormones influence various physiological processes [].

This research can provide insights into:

- The mechanisms by which thyroid hormones control metabolism

- How thyroid hormone signaling pathways function in different tissues

- The role of thyroid hormones in fetal development and brain function

Improving Treatment for Hypothyroidism

Levothyroxine therapy is generally very effective, but researchers are always looking for ways to improve it. Studies are investigating:

- The optimal dosage regimens for different patients

- The use of combination therapies with other thyroid hormones

- The development of new formulations of levothyroxine that may be better absorbed

Levothyroxine and Other Conditions

Some researchers are exploring the potential benefits of levothyroxine beyond the treatment of hypothyroidism. These studies are still preliminary, but they are investigating whether levothyroxine might play a role in:

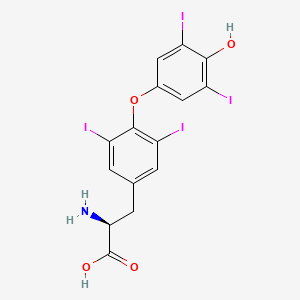

L-thyroxine, also known as levothyroxine, is a synthetic form of the thyroid hormone thyroxine (T4), which plays a crucial role in regulating metabolism, growth, and development. It is primarily produced by the thyroid gland and is essential for numerous physiological processes. The chemical structure of L-thyroxine includes four iodine atoms attached to a tyrosine backbone, making it a tetraiodinated derivative of the amino acid tyrosine. This compound is utilized clinically to treat hypothyroidism, a condition characterized by insufficient production of thyroid hormones.

- Levothyroxine enters cells and binds to thyroid hormone receptors (TRs) [].

- Binding triggers conformational changes in TRs, allowing them to interact with specific DNA sequences in the cell nucleus [].

- This interaction regulates the expression of various genes involved in metabolism, growth, development, and other physiological processes [].

- Levothyroxine is generally well-tolerated when taken at prescribed doses []. However, overdose can lead to serious side effects, including heart problems, bone loss, and tremors [].

- Levothyroxine can interact with other medications, so it's crucial to inform your doctor about all medications you are taking before starting levothyroxine therapy [].

- Levothyroxine is not flammable or explosive but should be stored according to the manufacturer's instructions to maintain stability [].

The chemical formula for L-thyroxine is C15H11I4NO4, and it has a melting point of 231 to 233 °C . Its solubility in water is limited, being slightly soluble at a concentration of 0.105 mg/mL at 25 °C .

L-thyroxine exerts its biological effects primarily through binding to thyroid hormone receptors located in the cell nucleus. This interaction influences gene transcription and subsequently regulates metabolic activities across nearly all tissues. The compound significantly impacts processes such as protein synthesis, gluconeogenesis, and lipid metabolism . In essence, L-thyroxine increases the basal metabolic rate and affects cardiovascular function by enhancing heart rate and cardiac output.

The synthesis of L-thyroxine can be achieved through several methods:

- Chemical Synthesis: Initially synthesized from tyrosine derivatives through iodination followed by acetylation and esterification processes. The classic synthesis involves treating L-tyrosine with iodine chloride in acetic acid to yield diiodotyrosine derivatives .

- Biological Synthesis: In vivo production occurs within the thyroid gland where iodine is incorporated into tyrosine residues in thyroglobulin, which is then proteolytically cleaved to release active L-thyroxine.

- Industrial Production: L-thyroxine is manufactured as its sodium salt (levothyroxine sodium) for pharmaceutical use, typically formulated into tablets for oral administration .

L-thyroxine is primarily used in clinical settings for:

- Hypothyroidism Treatment: To replace or supplement insufficient levels of thyroid hormones.

- Thyroid Cancer Management: As part of postoperative therapy to suppress TSH levels.

- Goiter Prevention: To help reduce the size of an enlarged thyroid gland.

It is important to note that L-thyroxine should not be used for weight loss or treating infertility unless related to low thyroid hormone levels .

Several compounds exhibit similar structures or functions to L-thyroxine:

| Compound | Structure Type | Unique Features |

|---|---|---|

| L-triiodothyronine | Triiodinated | More potent than L-thyroxine; acts directly on tissues |

| D-thyroxine | Enantiomer | Non-active form; lacks pharmacological activity |

| Liothyronine | Triiodinated | Synthetic version of T3; faster acting than T4 |

| Thiamazole | Antithyroid | Used in hyperthyroidism treatment; inhibits hormone synthesis |

L-thyroxine's uniqueness lies in its role as a prohormone that must be converted into T3 to exert its full effects on metabolism and growth regulation .

Purity

Physical Description

Color/Form

Needles

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 4.12 (est)

Decomposition

Appearance

Melting Point

235.5 °C

Storage

UNII

GHS Hazard Statements

H361 (94.12%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H372 (94.12%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

Oral levothyroxine is FDA approved for treating primary, secondary, and tertiary hypothyroidism. Primary hypothyroidism is due to a problem in the thyroid gland, with the most common cause being an autoimmune condition (Hashimoto thyroiditis) and iatrogenic hypothyroidism (after thyroidectomy). Secondary hypothyroidism is when the problem is in the pituitary gland (from pituitary adenomas to post-surgical intervention), and there is a decrease in thyroid-stimulating hormone(TSH) production. Tertiary hypothyroidism is rare, and the problem is in the hypothalamus with decreased production of a thyroid-releasing hormone(TRH).

Livertox Summary

Drug Classes

Therapeutic Uses

Levothyroxine sodium is used ... as replacement or supplemental therapy in congenital or acquired hypothyroidism of any etiology, except transient hypothyroidism during the recovery phase of subacute thyroiditis. Specific indications include: primary (thyroidal), secondary (pituitary), and tertiary (hypothalamic) hypothyroidism and subclinical hypothyroidism. Primary hypothyroidism may result from functional deficiency, primary atrophy, partial or total congenital absence of the thyroid gland, or from the effects of surgery, radiation, or drugs, with or without the presence of goiter. /Included in US product label/

Levothyroxine sodium is used ... in the treatment or prevention of various types of euthyroid goiters, including thyroid nodules, subacute or chronic lymphocytic thyroiditis (Hashimoto's thyroiditis), multinodular goiter and, as an adjunct to surgery and radioiodine therapy in the management of thyrotropin-dependent well-differentiated thyroid cancer. /Included in US product label/

Levothyroxine Sodium for Injection is indicated for the treatment of myxedema coma. Important Limitations of Use: The relative bioavailability between Levothyroxine Sodium for Injection and oral levothyroxine products has not been established. Caution should be used when switching patients from oral levothyroxine products to Levothyroxine Sodium for Injection as accurate dosing conversion has not been studied. /Included in US product label/

For more Therapeutic Uses (Complete) data for LEVOTHYROXINE (6 total), please visit the HSDB record page.

Pharmacology

Levothyroxine is a synthetic levoisomer of thyroxine (T4), similar to the endogenous hormone produced by the thyroid gland. Thyroxine is de-iodinated to form triiodothyronine (T3) in the peripheral tissues. T3 enters the cell and binds to nuclear thyroid hormone receptors, and the hormone-receptor complex in turn triggers gene expression and produces proteins required in the regulation of cellular respiration, thermogenesis, cellular growth and differentiation, and metabolism of proteins, carbohydrates and lipids. T4 and T3 also possess cardiac stimulatory effect.

ATC Code

H03 - Thyroid therapy

H03A - Thyroid preparations

H03AA - Thyroid hormones

H03AA01 - Levothyroxine sodium

Mechanism of Action

KEGG Target based Classification of Drugs

Thyroid hormone like receptors

Thyroid hormone receptor (THR)

NR1A (THR) [HSA:7067 7068] [KO:K05547 K08362]

Vapor Pressure

Pictograms

Health Hazard

Other CAS

55-03-8

Absorption Distribution and Excretion

Thyroid hormones are primarily eliminated by the kidneys. A portion of the conjugated hormone reaches the colon unchanged and is eliminated in the feces. Approximately 20% of T4 is eliminated in the stool. Urinary excretion of T4 decreases with age.

Circulating thyroid hormones are greater than 99% bound to plasma proteins, including thyroxine-binding globulin (TBG), thyroxine-binding prealbumin (TBPA), and albumin (TBA), whose capacities and affinities vary for each hormone. The higher affinity of both TBG and TBPA for T4 partially explains the higher serum levels, slower metabolic clearance, and longer half-life of T4 compared to T3. Protein-bound thyroid hormones exist in reverse equilibrium with small amounts of free hormone. Only unbound hormone is metabolically active. Many drugs and physiologic conditions affect the binding of thyroid hormones to serum proteins. Thyroid hormones do not readily cross the placental barrier.

Levothyroxine Sodium for Injection is administered via the intravenous route. Following administration, the synthetic levothyroxine cannot be distinguished from the natural hormone that is secreted endogenously.

Absorption of orally administered T4 from the gastrointestinal (GI) tract ranges from 40% to 80%. The majority of the levothyroxine dose is absorbed from the jejunum and upper ileum. The relative bioavailability of Synthroid tablets, compared to an equal nominal dose of oral levothyroxine sodium solution, is approximately 93%. T4 absorption is increased by fasting, and decreased in malabsorption syndromes and by certain foods such as soybean infant formula. Dietary fiber decreases bioavailability of T4. Absorption may also decrease with age. In addition, many drugs and foods affect T4 absorption.

Levothyroxine is variably absorbed from the GI tract (range: 40-80%). In animals, levothyroxine is absorbed in the proximal and middle jejunum; the drug is not absorbed from the stomach or distal colon and little, if any, absorption occurs in the duodenum. Studies in humans indicate that levothyroxine is absorbed from the jejunum and ileum and some absorption also occurs in the duodenum. The degree of absorption of levothyroxine from the GI tract depends on the product formulation and type of intestinal contents, including plasma protein and soluble dietary factors that may bind thyroid hormone and make it unavailable for diffusion. In addition, concurrent oral administration of infant soybean formula, soybean flour, cotton seed meal, walnuts, foods containing large amounts of fiber, ferrous sulfate, antacids, sucralfate, calcium carbonate, cation-exchange resins (e.g., sodium polystyrene sulfonate), simethicone, or bile acid sequestrants may decrease absorption of levothyroxine. The extent of levothyroxine absorption is increased in the fasting state and decreased in malabsorption states (e.g., sprue); absorption also may decrease with age.

For more Absorption, Distribution and Excretion (Complete) data for LEVOTHYROXINE (7 total), please visit the HSDB record page.

Metabolism Metabolites

Yields l-tyrosine in rabbit, in rat /From table/

Yields 3,3',5-triiodo-L-thyronine in man, rat, dog, rabbit. /From table/

Yields l-thyroxine-4'-beta-d-glucuronide in dog, in man, in rat. Yields l-thyroxine-4'-sulfate in dog. /From table/

Yields 3,3',5,5'-tetraiodothyropyruvic acid in rat. Yields l-thyronine in rat. /From table/

Yields 3,3'-diiodo-l-thyronine in dog. Yields 3,3',5,5'-tetraiodothyroacetic acid in man, in rat. /From table/

Associated Chemicals

Wikipedia

Levothyroxine

Drug Warnings

/BOXED WARNING/ WARNING: Thyroid hormones, including Synthroid, either alone or with other therapeutic agents, should not be used for the treatment of obesity or for weight loss. In euthyroid patients, doses within the range of daily hormonal requirements are ineffective for weight reduction. Larger doses may produce serious or even life threatening manifestations of toxicity, particularly when given in association with sympathomimetic amines such as those used for their anorectic effects.

Excessive bolus dosing of Levothyroxine Sodium for Injection (greater than 500 ug) are associated with cardiac complications, particularly in the elderly and in patients with an underlying cardiac condition. Adverse events that can potentially be related to the administration of large doses of Levothyroxine Sodium for Injection include arrhythmias, tachycardia, myocardial ischemia and infarction, or worsening of congestive heart failure and death. Cautious use, including doses in the lower end of the recommended range, may be warranted in these populations. Close observation of the patient following the administration of Levothyroxine Sodium for Injection is advised.

Studies performed to date have not demonstrated pediatrics-specific problems that would limit the usefulness of thyroid hormones in children. However, caution is necessary in interpreting results of thyroid function tests in neonates, because serum T4 concentrations are transiently elevated and serum T4 concentrations are transiently low, and the infant pituitary is relatively insensitive to the negative feedback effect of thyroid hormones. /Thyroid hormones/

For more Drug Warnings (Complete) data for LEVOTHYROXINE (17 total), please visit the HSDB record page.

Biological Half Life

In dogs orally administered levothyroxine has relatively ... short elimination half life when compared to humans. ... The serum half life is approximately 12-16 hours.

The usual plasma half-lives of thyroxine and triiodothyronine are 6-7 days and approximately 1-2 days, respectively. The plasma half-lives of thyroxine and triiodothyronine are decreased in patients with hyperthyroidism and increased in those with hypothyroidism.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Synthesized and stored as amino acid residues of thyroglobulin, the major protein component of the thyroid follicular colloid.

General Manufacturing Information

Top 200 drug - Syntheroid

Synthroid is synthetic levothyroxine and is identical to that produced in the human thyroid gland.

Analytic Laboratory Methods

THYROXINE IS DETECTED BY TLC & IODOTHYRONINE BY LIQ CHROMATOGRAPHY.

Clinical Laboratory Methods

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

Serum concentrations of digitalis glycosides may be decreased in patients with hyperthyroidism or in patients with hypothyroidism in whom a euthyroid state has been achieved. Thus, therapeutic effects of digitalis glycosides may be reduced in these patients.

Drugs that induce hepatic microsomal enzymes (e.g., carbamazepine, phenytoin, phenobarbital, rifampin) may accelerate metabolism of thyroid agents, resulting in increased thyroid agent dosage requirements. Phenytoin and carbamazepine also reduce serum protein binding of levothyroxine, and total- and free-T4 may be reduced by 20-40%, but most patients have normal serum concentrations of thyrotropin (thyroid-stimulating hormone, TSH) and are clinically euthyroid. /Thyroid agents/

Bile acid sequestrants (e.g., cholestyramine resin, colestipol) bind thyroid agents in the GI tract and substantially impair their absorption. In vitro studies indicate that the binding is not readily reversible. To minimize or prevent this interaction, these agents should be administered at least 4 hours apart when the drugs must be used concurrently.

For more Interactions (Complete) data for LEVOTHYROXINE (14 total), please visit the HSDB record page.

Stability Shelf Life

Extemporaneously prepared liquid dosage forms are needed to administer required medications in infants and young children. The goal of this study was to evaluate the stability of levothyroxine ... in extemporaneously prepared suspensions stored in plastic prescription bottles under refrigeration and room temperature. Levothyroxine (25 ug/mL) /was/ prepared in two groups of suspensions. ... /The/ suspensions were stored in plastic prescription bottles under refrigeration and at room temperature. Levothyroxine was stable for two weeks at 4 °C but only one week at 25 °C in both suspensions. ...

Dates

Diagnosis of Levothyroxine Pseudo-malabsorption: The Results of Standardised Testing Protocol

Mehmet Sözen, Zeynep Canturk, Berrin Cetinarslan, Ilhan Tarkun, Emre Gezer, Alev SelekPMID: 34500529 DOI: 10.29271/jcpsp.2021.09.1099

Abstract

The levothyroxine absorption test for the assessment of pseudo-malabsorption in patients with refractory hypothyroidism has not been standardised. The aim of this observational study was to describe a protocol for levothyroxine (LT-4) absorption test in patients with refractory hypothyroidism, to report possible side effects and to emphasise the importance of pseudo-malabsorption in the differential diagnosis. The results of 10 patients, who underwent LT-4 absorption tests because thyroid stimulating hormone suppression could not be achieved despite the need for LT-4 >3 mcg/kg/day, were retrospectively analysed. When compared with basal free T4 (fT4), a statistically significant increase in fT4 was observed after the first hour (p=0.012). fT4 reached its peak level and plateau at the 4th hour. The fT4 peak level increased 3.25 times compared to baseline. The shorter LT-4 absorption test with low doses may provide an alternative method to the commonly used longer protocols with higher doses to rule out malabsorption. Key Words: Levothyroxine absorption test, Pseudo-malabsorption, Resistant hypothyroidism.The potential association of polybrominated diphenyl ether concentrations in serum to thyroid function in patients with abnormal thyroids: a pilot study

Jinyu Yang, Yanchun Ma, Xian Zhang, Xu Liao, Yongfu Yang, Andrew Sweetman, Hong LiPMID: 34488405 DOI: 10.21037/apm-21-1697

Abstract

To explore possible associations between polybrominated diphenyl ether (PBDE) exposure and patients with abnormal thyroid hormone levels whose thyroid function parameters are above normal ranges.The serum of 40 patients with thyroid hormone abnormalities was collected in Kunming. triiodothyronine (T3), thyroxine (T4), free triiodothyronine (FT3), free thyroxine (FT4), and thyroid-stimulating hormone (TSH) were detected in serum using chemiluminescence. The PBDE homologs in the patients' serum were quantitatively analyzed by gas chromatography-mass spectrometry. If the detection frequency of the compound exceeded 50%, it was included in the analysis. Spearman's rank correlation coefficient and multiple linear regression were used to evaluate the correlation between PBDE homologs and five thyroid function parameters.

A total of 33 PBDE homologs were detected, 7 of which had a more than 50% detection rate. BDE-47 was the main homolog detected. Spearman's correlation showed that no relationship was found between PBDE homologs and thyroid hormones. Multiple linear regression showed that BDE-153 was positively correlated with T4, negatively correlated with T3, while BDE-47 was negatively correlated with FT4 (P<0.05). The correlation between other PBDE homologs and thyroid function parameters was weak (P>0.05). The β coefficient showed that the increase in the logarithmic unit of ∑7PBDEs was related to an increase in FT4 and T4 levels and decreased TSH, T3, and FT3 levels.

There is a significant correlation between exposure to PBDE and thyroid dysfunction. The increase of total PBDEs was significantly correlated with the increase of FT4 and T4 levels and decreased TSH, T3, and FT3 levels.

Congenital hypothyroidism in Indian preterm babies - screening, prevalence, and aetiology

Hemchand Krishna Prasad, Poornima Pulluru, Lakshmi Venugopalan, Gnanabalan Murugesan, Shanmughasundaram RamanathanPMID: 34514765 DOI: 10.5114/pedm.2021.105295

Abstract

Paucity of data on hypothyroidism in Indian preterms. Aim of the study: To describe the prevalence, aetiology, and experience with screening for primary hypothyroidism in preterm babies.A prospective observational study conducted for 3 years in a tertiary care unit, where all babies born < 37 weeks screened by heel prick for Thyroid Stimulating Hormone (TSH) were included. All screen positive cases (TSH ≥ 6 µIU/ml) underwent venous testing immediately; venous TSH ≥ 20 or Free T4 < 0.9 ng/dl was considered as confirmed positive. All babies underwent venous testing at term. Etiological testing was performed where feasible. Confirmed cases were initiated on thyroxine therapy and followed up.

1167 preterm babies presented during the study period. 1147 (98%) underwent TSH screening and 17 (1.4%) were screen positive; 15 babies underwent confirmatory venous test. Of these 15 babies, 2 were confirmed and started on therapy. The remaining 13 babies underwent retest venous sample at term, and 8 of these were confirmed cases. Of the screen-negative babies, 94% underwent repeat venous testing at term/ prior to discharge. Five were confirmed to have congenital hypothyroidism. Thus, the prevalence of congenital hypothyroidism was 1 in 77 preterm babies. No correlation was observed between screening TSH and venous TSH (p > 0.05). Aetiological evaluation in 8 babies revealed secondary to maternal antibody in 4 cases (50%) and permanent thyroid defects in 4 cases (50%).

We observed a high prevalence (1 in 77), need for repeat venous testing, irrespective of initial screening, and significant permanent congenital hypothyroidism (50%) in our series.

Effect of acute and chronic liver diseases on the thyroid function in children

Gihan M Bebars, Madeha A Sayed, Lamia Hamdy, Reem A Abdel AzizPMID: 34433432 DOI: 10.1186/s12887-021-02816-8

Abstract

Thyroid hormones modulate hepatic function through regulation of basal metabolic rate in addition; the liver metabolizes the thyroid hormones and regulates their endocrine effects.To assess thyroid functions in children with acute and chronic liver diseases.

85 studied children were divided into 4 groups; group 1 (20 children) with acute hepatitis (AH), group 2 (20 children) chronic liver disease1 (CLD1; relatively preserved liver functions including Child-Pugh stage A), group 3 (20 children) chronic liver disease2 (CLD2; includes Child-Pugh stage B or C), group 4 (25 children) controls. All groups were subjected to detailed history, physical examination, Complete blood count, liver, renal function tests, viral markers, and thyroid functions (FT3, FT4, TSH).

Free T3 levels were lower in children with AH, CLD1 and CLD2. There was significant increase in TSH serum levels in CLD2.In acute hepatitis a negative correlation between serum free T4 and AST (r = -0.991), positive correlation between serum TSH and AST, VLDL, and cholesterol levels (r= 0.503, 0.533 and 0.498). A positive correlation between free T3 levels and prothrombin concentration (r= 0.991). Negative correlations between free T3 levels and PT, serum bilirubin and LDL serum levels in children with CLD2 (r= -0.992) (r= -0.902) and (r= -0.946) CONCLUSION: Acute and chronic liver diseases affect thyroid function in children and is correlated with the disease severity.

Hypothyroidism - A Causal Approach to Testing Assumptions against Empirical Results

Rosemary Glavin, Robert O Ness, Andrew NguyenPMID: 34457140 DOI:

Abstract

There is a controversy in the diagnosis and treatment of hypothyroidism. We propose the disagreement is fueled by statistical paradoxes, and sampling biases that provide different perspectives depending upon the sample selection criteria. The statistical inconsistencies become more apparent when viewed using a causal lens. Foundational hypothyroid research does not reflect the current Levothyroxine treated population. Exploration of empirical data demonstrates an apparent breakdown of the T4 to T3 causal pathway in the treated population. This use case demonstrates the difficulty of translating controlled research into clinical practices for patients with multiple comorbid conditions. We make the case for redundancy in data collection, ongoing attempts to falsify current assumptions and the need for causal approaches to validate the results of controlled research in clinical settings, in order to avoid confirmation bias from statistically insufficient biometrics.Effect of oral semaglutide on the pharmacokinetics of thyroxine after dosing of levothyroxine and the influence of co-administered tablets on the pharmacokinetics of oral semaglutide in healthy subjects: an open-label, one-sequence crossover, single-center, multiple-dose, two-part trial

Camilla Hauge, Astrid Breitschaft, Marie-Louise Hartoft-Nielsen, Simon Jensen, Tine A BækdalPMID: 34289755 DOI: 10.1080/17425255.2021.1955856

Abstract

Oral semaglutide comprises the glucagon-like peptide-1 analog, semaglutide, and sodium-(8-[2-hydroxybenzoyl] amino) caprylate (SNAC). Levothyroxine has similar dosing conditions to oral semaglutide. This trial investigated if oral semaglutide co-administered with levothyroxine affects thyroxine (T

) exposure and if multiple placebo tablets co-administered with oral semaglutide affect semaglutide exposure.

In this one-sequence crossover trial, 45 healthy subjects received levothyroxine (600 μg single-dose) alone, or with concomitant SNAC 300 mg or concomitant oral semaglutide 14 mg at steady-state. Subjects also received oral semaglutide 14 mg at steady-state alone or with five placebo tablets once-daily for 5 weeks.

A 33% increase in total T

exposure was observed with levothyroxine/oral semaglutide vs levothyroxine alone, but baseline-corrected maximum concentration (

) was unaffected. SNAC alone did not affect total T

exposure, whereas

was slightly decreased. A 34% decrease in semaglutide exposure was observed when oral semaglutide was co-administered with placebo tablets, and

also decreased.

Levothyroxine pharmacokinetics were influenced by co-administration with oral semaglutide. Monitoring of thyroid parameters should be considered when treating patients with both oral semaglutide and levothyroxine. Oral semaglutide exposure was influenced by co-administration with multiple tablets, which is addressed in the dosing guidance.

Hypothyroxinaemia in refractory shock: a clue to diagnose hypopituitarism

Susmitha Tangirala, Prakash Amboiram, Umamaheswari Balakrishnan, Usha Devi RajendranPMID: 34340990 DOI: 10.1136/bcr-2021-244414

Abstract

The rarity of congenital hypopituitarism (CHP) makes it essential for clinicians to be aware of its varying clinical manifestations. We report a neonate with one such unique presentation. A preterm girl baby was managed for respiratory distress. Diffuse cutis marmorata was present since birth; septic screens were positive with placental histopathology showing chorioamnionitis. Newborn screening showed low free thyroxine and normal TSH. Transient hypothyroxinaemia of prematurity was considered. Her respiratory status worsened on day 9, followed by refractory shock. She was treated for sepsis. Further evaluation for absent heart rate variability in response to vasopressor resistant shock led to the detection of hypocortisolism. Low cortisol along with hypothyroxinaemia made hypopituitarism the working diagnosis. Owing to the variable clinical spectrum of CHP, diagnosis is challenging. We highlight a few clinical and laboratory features, which would help in earlier diagnosis of CHP.The factors associated with transient hypothyroxinemia of prematurity

Aslan Yilmaz, Yavuz Ozer, Nesrin Kaya, Hande Turan, Hazal Cansu Acar, Oya Ercan, Yildiz Perk, Olcay Evliyaoglu, Mehmet VuralPMID: 34388993 DOI: 10.1186/s12887-021-02826-6

Abstract

Hypothyroxinemia is defined by low levels of thyroxine (T4) despite low or normal levels of thyroid-stimulating hormone (TSH). This study aimed to evaluate the factors associated with transient hypothyroxinemia of prematurity (THOP) in newborns admitted to the neonatal intensive care unit (NICU).This is a single center, retrospective, case-control study. Premature newborns, between 24 and 34 weeks of gestation, hospitalised between January 2014-December 2019 in Istanbul University-Cerrahpasa Faculty of Medicine NICU were analyzed through their medical records. Thyroid function tests were routinely performed between the 10th and 20th days of postnatal life and were evaluated according to the gestational age references. Thirty six possible associated factors (prenatal and postnatal parameters, medical treatments, clinical diagnoses and applications in NICU) were searched in the patient group with THOP (n = 71) and the control group with euthyroid prematures (n = 73). The factors for THOP were identified by univariate analysis, followed by multivariate analysis.

Mean gestational ages of the study and the control groups were 29.7 ± 2.48 and 30.5 ± 2.30 weeks, respectively (p = 0.606). The birth weight, small for gestational age (SGA), intraventricular hemorrhage (IVH), congenital heart disease (CHD) were found to be the possible associated factors for THOP in the univariate analysis and CHD (p = 0.007, odds ratio [OR]:4.9, 95% confidence interval [CI]: 1.5-15.8), BW (p = 0.004, OR:0.999, 95% CI: 0.9-1.0) and SGA (p = 0.010, OR:4.6, 95% CI: 1.4-14.7) were found to be factors associated with THOP determined by univariate logistic regression analysis. CONCLUSıONS: Although some treatment practices might have had direct effects on pituitary-thyroid axis, related with the severity of the newborn clinical conditions, non of them was found to be a associated factor for THOP. However, CHD and SGA may be considered as associated factors with THOP detected in preterm infants.

A Case of macro-TSH masquerading as subclinical hypothyroidism

Robert D'Arcy, Steven Hunter, Kirsty Spence, Margaret McDonnellPMID: 34253523 DOI: 10.1136/bcr-2021-243436

Abstract

A 47-year-old man was commenced on levothyroxine following a diagnosis of subclinical hypothyroidism with nonspecific symptoms. Despite increasing doses of levothyroxine, his thyroid-stimulating hormone (TSH) remained elevated and he was referred for further assessment as he was unable to tolerate further titration. On assessment, his thyroid function demonstrated an elevated TSH and elevated free-T4. The initial impression was of iatrogenic thyrotoxicosis, with possible underlying thyroid hormone resistance, TSHoma or assay interference. After discontinuation of levothyroxine, free-T4 normalised but TSH remained elevated. There was a normal response to thyrotropin-releasing hormone (TRH) testing. T3 suppression testing demonstrated free-T4 reduction but persistently high TSH. THRβ sequencing was normal. TSH measurement by alternative assays revealed discrepant results. Gel filtration chromatography revealed the presence of high-molecular weight TSH variant alongside normal TSH. Macro-TSH is a rare phenomenon with spuriously elevated TSH and which may mimic subclinical hypothyroidism. Recognition of macro-TSH avoids misdiagnosis and prevents inappropriate treatment.Association of Thyroid Function with Suicidal Behavior: A Systematic Review and Meta-Analysis

Freddy J K Toloza, Yuanjie Mao, Lakshmi Menon, Gemy George, Madhura Borikar, Soumya Thumma, Hooman Motahari, Patricia Erwin, Richard Owen, Spyridoula MarakaPMID: 34356995 DOI: 10.3390/medicina57070714

Abstract

Thyroid disease is a very common condition that influences the entire human body, including cognitive function and mental health. As a result, thyroid disease has been associated with multiple neuropsychiatric conditions. However, the relationship between thyroid dysfunction and suicide is still controversial. We conducted a systematic review and meta-analysis to describe the association of thyroid function with suicidal behavior in adults. We searched four data bases (MEDLINE, EMBASE, PsycINFO, and Scopus) from their inception to 20 July 2018. Studies that reported mean values and standard deviation (SD) of thyroid hormone levels [Thyroid-stimulating hormone (TSH), free thyroxine (FT4), free triiodothyronine (FT3), total thyroxine (TT4), and total triiodothyronine (TT3)] in patients with suicidal behavior compared with controls were included in this meta-analysis. The abstracts and papers retrieved with our search strategies were reviewed independently and in duplicate by four reviewers for assessment of inclusion criteria and data extraction, as well as for evaluation of risk of bias. Random-effects models were used in this meta-analysis to establish the mean difference on thyroid function tests between groups. Overall, 2278 articles were identified, and 13 studies met the inclusion criteria. These studies involved 2807 participants, including 826 participants identified with suicidal behavior. We found that patients with suicide behavior had lower levels of FT3 (-0.20 pg/mL;= 0.02) and TT4 (-0.23 µg/dL;

= 0.045) compared to controls. We found no differences in either TSH, FT4, or TT3 levels among groups. With our search strategy, we did not identify studies with a comparison of overt/subclinical thyroid disease prevalence between patients with and without suicide behavior. The studies included in this meta-analysis had a low-to-moderate risk of bias. In the available literature, the evidence regarding the association of thyroid disorders and suicidal behavior is limited. We found that patients with suicidal behavior have significantly lower mean FT3 and TT4 levels when compared to patients without suicidal behavior. The clinical implications and pathophysiologic mechanisms of these differences remain unknown and further research is needed.